Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0)
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Overview
Description
Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) is used in cross-coupling including sp2-sp3 coupling, especially Suzuki, Negishi-type, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions .
Synthesis Analysis
This compound is an organophosphine compound and can be used as an organophosphine ligand. It is used in a highly-active palladium precatalyst for the efficient amination of aryl chloride .Molecular Structure Analysis
The chemical formula of Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) is C32H56N2P2Pd .Chemical Reactions Analysis
This compound is commonly used as a catalyst in various reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) is a solid at 20°C .Scientific Research Applications
Catalytic Applications in Organic Synthesis
Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) and its related palladium complexes have been widely explored for their catalytic applications in organic synthesis. The robust palladium-catalyzed arylation of ortho-sulfanyl aryl halides with sodium tetraarylborates, facilitated by similar palladium complexes, demonstrates the ability of these catalysts to overcome the poisoning behavior of aryl sulfides in cross-coupling reactions, thus providing a reliable route to 2-sulfanylbiaryls. This method is applicable to a variety of aryl halides and tolerates numerous functional groups, offering practical solutions for synthesizing π-extended dibenzothiophenes through a combination with Pummerer-type cyclization (Vasu, Hausmann, Saito, Yanagi, Yorimitsu, & Osuka, 2017).
Enhancing Alkoxycarbonylation Reactions
Application in Silyl-Heck Reaction
In the rational design of ligands for the silyl-Heck reaction, a second-generation ligand was developed for the preparation of allylsilanes, demonstrating the suppression of starting material alkene isomerization and significantly improving yields from simple alkene starting materials. This innovation underlines the importance of selecting appropriate ligands for enhancing the efficiency of palladium-catalyzed reactions, showcasing the role of electronic and steric properties of ligands in optimizing catalytic activity (McAtee, Yap, & Watson, 2014).
Selective Catalysis for (Bio-)Adipic Acid Synthesis
The development of sterically bulky diphosphines and their palladium complexes has facilitated the selective hydroxycarbonylation of pentenoic acid isomers to produce adipic acid, a crucial precursor for nylon production. This method demonstrates high selectivity and efficiency, highlighting the potential of tailored ligand design in improving the selectivity and performance of palladium-catalyzed reactions for industrial applications (Low, Nobbs, Meurs, Stubbs, Drent, Aitipamula, & Pung, 2015).
Safety And Hazards
properties
IUPAC Name |
4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H28NP.Pd/c2*1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;/h2*9-12H,1-8H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPOQURGNAWORH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.[Pd] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H56N2P2Pd |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) | |
CAS RN |
1233717-68-4 |
Source
|
Record name | Bis[di-tert-butyl-(4-dimethyl-aminophenyl)phosphine]Palladium (0) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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